molecular formula C18H20N2O3 B14872176 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]alanine

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]alanine

Cat. No.: B14872176
M. Wt: 312.4 g/mol
InChI Key: BOOPJKPMMIBCMF-UHFFFAOYSA-N
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Description

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of 9H-carbazole, which is then functionalized to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .

Scientific Research Applications

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid can be compared with other carbazole derivatives, such as:

The uniqueness of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propanoic acid lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoic acid

InChI

InChI=1S/C18H20N2O3/c1-12(18(22)23)19-10-13(21)11-20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-9,12-13,19,21H,10-11H2,1H3,(H,22,23)

InChI Key

BOOPJKPMMIBCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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